![molecular formula C25H23N3O3 B11452705 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11452705.png)
8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties
Preparation Methods
The synthesis of 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized from o-nitrobenzylamine, which is reduced to 2-aminobenzylamine.
Substitution Reactions: The quinazoline core undergoes substitution reactions with various reagents to introduce the 2,4-dimethoxyphenyl and phenyl groups.
Cyclization: The final step involves cyclization to form the pyrazoloquinazoline structure, resulting in the target compound.
Chemical Reactions Analysis
8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antitumor activity.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with kinase signaling pathways, which are crucial for cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as gefitinib, erlotinib, and afatinib, which are known for their antitumor activities . Compared to these compounds, 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may offer unique structural features that enhance its biological activity or selectivity. Further research is needed to fully understand its advantages and potential over existing quinazoline-based drugs.
Biological Activity
The compound 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazoloquinazolinone core, which is significant for its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazolinone derivatives. For instance, compounds with similar structures have demonstrated significant inhibition against various bacterial strains. The compound in focus is hypothesized to exhibit similar antibacterial effects due to the presence of the quinazolinone framework, which has been shown to interact with bacterial cell walls and inhibit growth.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 20 |
Similar Quinazolinones | Staphylococcus aureus | 18 |
Antitumor Activity
Quinazolinone derivatives are also recognized for their antitumor activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through the modulation of key signaling pathways involved in cell proliferation and survival.
Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro, suggesting that it may be beneficial in treating inflammatory diseases.
Mechanism of Action :
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
- Cyclooxygenase Inhibition : Similar compounds have shown inhibitory effects on COX-1 and COX-2 enzymes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics with a moderate half-life, making it suitable for further development as a therapeutic agent.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H23N3O3/c1-15-24(16-7-5-4-6-8-16)25-26-14-20-21(28(25)27-15)11-17(12-22(20)29)19-10-9-18(30-2)13-23(19)31-3/h4-10,13-14,17H,11-12H2,1-3H3 |
InChI Key |
KWYJQTHJILLJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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